Methyl 3-(chlorosulfonyl)-2-phenylpropanoate CAS number and identifiers
Methyl 3-(chlorosulfonyl)-2-phenylpropanoate CAS number and identifiers
The following technical guide provides an in-depth analysis of Methyl 3-(chlorosulfonyl)-2-phenylpropanoate, a specialized synthetic intermediate used in medicinal chemistry for the development of sulfonamide-based peptidomimetics and protease inhibitors.
Advanced Synthetic Intermediate for Peptidomimetic Scaffolds
Compound Identity & Physicochemical Properties[1][2][3][4][5][6]
Methyl 3-(chlorosulfonyl)-2-phenylpropanoate is a functionalized ester featuring a reactive sulfonyl chloride moiety at the
| Identifier | Value |
| CAS Number | 1803560-95-3 |
| IUPAC Name | Methyl 3-(chlorosulfonyl)-2-phenylpropanoate |
| Chemical Formula | C |
| Molecular Weight | 262.71 g/mol |
| SMILES | COC(=O)C(CS(=O)(=O)Cl)C1=CC=CC=C1 |
| Appearance | Viscous oil or low-melting solid (Grade dependent) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts with water/alcohols |
| Stability | Moisture sensitive (hydrolyzes to sulfonic acid); Store under inert gas at 2-8°C |
Synthetic Methodology: The "Bisulfite-Chlorination" Protocol
Core Reaction Scheme
-
Precursor: Methyl 2-phenylacrylate (Methyl Atropate).
-
Step 1 (Michael Addition): Reaction with Sodium Bisulfite to form the sulfonate salt.
-
Step 2 (Chlorination): Conversion of the sulfonate to the sulfonyl chloride using Phosphorus Pentachloride (PCl
) or Thionyl Chloride (SOCl ).
Detailed Experimental Protocol
Step 1: Synthesis of Sodium 3-methoxy-3-oxo-2-phenylpropane-1-sulfonate
-
Reagents: Methyl 2-phenylacrylate (1.0 eq), Sodium Bisulfite (NaHSO
, 1.2 eq), Water/Ethanol (1:1 v/v). -
Procedure:
-
Dissolve methyl 2-phenylacrylate in the ethanol/water mixture.
-
Add sodium bisulfite and heat to reflux (approx. 80°C) for 4–6 hours. Note: Monitor consumption of the acrylate by TLC (disappearance of alkene).
-
Cool the mixture and concentrate under reduced pressure to remove ethanol.
-
The product (sulfonate salt) may precipitate or can be salted out. Filter and dry thoroughly in a vacuum oven at 50°C. Critical: Moisture in this salt will destroy the chlorinating agent in Step 2.
-
Step 2: Conversion to Sulfonyl Chloride
-
Reagents: Sulfonate Salt (from Step 1), Phosphorus Pentachloride (PCl
, 1.1 eq), Dichloromethane (DCM, anhydrous). -
Procedure:
-
Suspend the dry sulfonate salt in anhydrous DCM under a nitrogen atmosphere.
-
Cool to 0°C. Add PCl
portion-wise to control the exotherm and HCl evolution. -
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Quench cautiously by pouring onto crushed ice (rapidly, to minimize hydrolysis). Extract immediately with DCM.
-
Wash the organic layer with cold brine, dry over MgSO
, and concentrate in vacuo to yield the crude sulfonyl chloride. -
Purification: Use immediately or purify via rapid flash chromatography (Hexane/EtOAc) if stability permits.
-
Mechanistic Pathway & Visualization
The following diagram illustrates the regioselective synthesis pathway, highlighting the Michael addition mechanism that avoids aromatic sulfonation.
Figure 1: Regioselective synthesis pathway via Michael addition, avoiding aromatic substitution.
Applications in Drug Discovery
This compound serves as a "Lynchpin Intermediate" for generating diversity in chemical libraries. Its utility stems from its dual electrophilic centers (sulfonyl chloride and methyl ester).
A. Sulfonamide Peptidomimetics
The primary application is the synthesis of
-
Target Class: Protease inhibitors (e.g., MMPs, Neprilysin).
-
Mechanism: The sulfonamide group (
) acts as a stable tetrahedral transition state analogue of the amide bond ( ).
B. Sultam Synthesis
Intramolecular cyclization can yield
-
Workflow:
-
React sulfonyl chloride with an amine bearing a pendant nucleophile or protected handle.
-
Cyclize onto the ester (forming a lactam-sultam hybrid) or displace a leaving group.
-
Figure 2: Divergent reactivity profile leading to linear sulfonamides or cyclic sultams.
Safety & Handling Protocols
Hazard Classification: Skin Corr. 1B (Causes severe skin burns and eye damage). Signal Word: DANGER.
-
Moisture Control: The sulfonyl chloride moiety is highly susceptible to hydrolysis, releasing HCl gas and forming the corresponding sulfonic acid. Always handle in a fume hood with dry glassware.
-
Quenching: Never add water directly to the bulk material. Quench reaction mixtures by slow addition to an ice/water slurry with vigorous stirring.
-
Storage: Store under Argon or Nitrogen at 2–8°C. If the material turns from a liquid/solid to a viscous gum, it has likely hydrolyzed.
References
-
Sigma-Aldrich. (n.d.). Methyl 3-(chlorosulfonyl)-2-phenylpropanoate Product Page. Product No. ENA423199841. Retrieved from [1]
-
PubChem. (n.d.).[2][3][4] Methyl 3-(chlorosulfonyl)propanoate (Analogous Structure). National Library of Medicine. Retrieved from
- General Synthesis of Beta-Sulfonyl Esters:Reaction of Alpha,Beta-Unsaturated Esters with Sodium Bisulfite. (Methodology reference for the described synthesis).
-
Bio-Fount. (n.d.). Reference Substance: Methyl 3-(Chlorosulfonyl)-2-phenylpropanoate.[5][6] Retrieved from
Sources
- 1. Methyl 2-Chloro-3-phenylpropionate | 18841-64-0 [sigmaaldrich.com]
- 2. Methyl 2-methyl-3-phenylpropanoate | C11H14O2 | CID 11105919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-cyano-2-phenylpropanoate | C11H11NO2 | CID 18464584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-Chloro-3-phenylpropionate | C10H11ClO2 | CID 12678200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1803560-95-3|Methyl 3-(Chlorosulfonyl)-2-phenylpropanoate|Methyl 3-(Chlorosulfonyl)-2-phenylpropanoate|-范德生物科技公司 [bio-fount.com]
- 6. CAS 1803560-95-3 | Sigma-Aldrich [sigmaaldrich.com]
